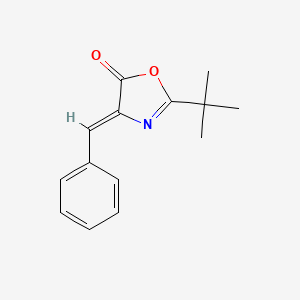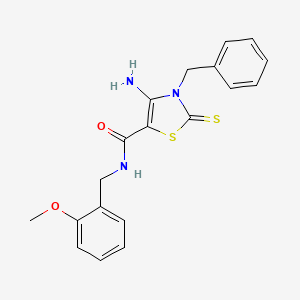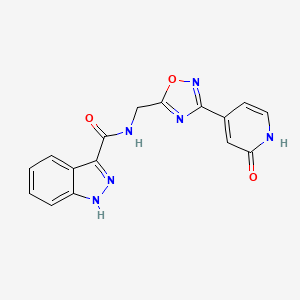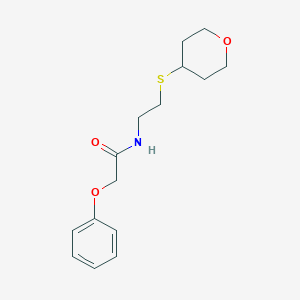![molecular formula C19H21N5O3S B2546750 N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852168-02-6](/img/structure/B2546750.png)
N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a heterocyclic molecule that appears to be a derivative of pyrimidine. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The specific compound is not directly mentioned in the provided papers, but it can be inferred that it may have similar biological activities due to its structural similarities with the compounds discussed.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves the reaction of various starting materials with different reagents to obtain the desired sulfanyl pyrimidin-4(3H)-one derivatives . For example, the reaction of compounds with phenacyl bromide or other related bromides can yield substituted pyrimidin-4(3H)-ones. The synthesis process can be carried out under both conventional and heterogeneous conditions, with the latter potentially involving catalysts such as silica sulfuric acid and CuY-Zeolite . The synthesis of the specific compound mentioned would likely follow a similar pathway, involving the attachment of a substituted phenyl group to the pyrimidine core.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine nucleus, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. Substituents on the pyrimidine ring can significantly alter the compound's biological activity and physical properties . In the case of this compound, the presence of a sulfanylacetamide group and multiple methyl groups suggests a complex molecular structure that could influence its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can include oxidative addition reactions, as mentioned in the synthesis of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines . These reactions are crucial for appending various substituents to the pyrimidine core. The reactivity of the sulfanyl group in the compound of interest would be an important aspect to consider, as it could participate in further chemical transformations or interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the nature and position of the substituents on the ring system. The compounds discussed in the provided papers were evaluated for their inhibitory activity against thymidylate synthase and dihydrofolate reductase, which are key enzymes in nucleotide biosynthesis . The inhibitory potency can be influenced by the compound's ability to penetrate cell membranes, its stability, and its binding affinity to the target enzymes. The specific physical and chemical properties of this compound would need to be determined experimentally, but it is likely to share some characteristics with the compounds described in the papers.
Scientific Research Applications
Crystal Structure Analysis
Crystallographic studies offer insights into the molecular conformation, intermolecular interactions, and potential reactivity of compounds. For instance, studies on related sulfanylacetamides have provided detailed crystal structures, showcasing the molecules' folded conformations and the inclinations between different rings within the compounds. These insights are crucial for understanding the chemical and physical properties of these molecules, which can be essential for their application in material science or as pharmacophores in drug design (Subasri et al., 2017).
Pharmacological Applications
Some compounds with similar structural motifs have been investigated for their pharmacological applications, particularly as antibacterial and antifolate agents. For example, sulfamoxole and trimethoprim, containing pyrimidine components, have shown broad-spectrum chemotherapeutic activity and effectiveness against resistant pathogens. These findings suggest that compounds with pyrimidine rings, especially those modified with specific substituents, could serve as potent inhibitors or drugs targeting specific biological pathways (Etzel & Wesenberg, 1976).
Material Science
Research on related compounds has also extended into material science, particularly in the synthesis and characterization of novel polymers. For instance, triphenylamine-containing compounds have been utilized to produce high glass transition polymers, highlighting the potential of incorporating specific chemical structures like pyrimidines into materials to enhance their properties (Liaw et al., 2002).
Antifolate Research
Compounds featuring pyrimidine and sulfanylacetamide groups have been explored as dual inhibitors of key enzymes in the folate pathway, indicating their potential in designing cancer therapies and antibacterial agents. Such research underscores the importance of these chemical motifs in developing drugs with targeted action mechanisms (Gangjee et al., 2008).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-10-7-6-8-13(11(10)2)22-14(25)9-28-17-15-16(20-12(3)21-17)23(4)19(27)24(5)18(15)26/h6-8H,9H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIQDPSIXHAYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2546671.png)


![4-Methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2546676.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)
![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)
![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)
![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)

![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)
![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)